molecular formula C7H6ClN3O2S B12967019 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile

2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile

Cat. No.: B12967019
M. Wt: 231.66 g/mol
InChI Key: ASZWUDFCUGQBRC-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique chemical structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile typically involves the reaction of 2-chloro-4-methyl-6-(methylsulfonyl)pyrimidine with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-Chloro-4-methyl-6-(methylsulfonyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C7H6ClN3O2S

Molecular Weight

231.66 g/mol

IUPAC Name

2-chloro-4-methyl-6-methylsulfonylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H6ClN3O2S/c1-4-5(3-9)6(14(2,12)13)11-7(8)10-4/h1-2H3

InChI Key

ASZWUDFCUGQBRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)S(=O)(=O)C)C#N

Origin of Product

United States

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